
Arnica oil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arnica oil is a herbal oil infused with arnica flowers, primarily from the species Arnica montana. This oil is widely recognized for its homeopathic properties and is commonly used to treat bruising, muscle soreness, pain, and inflammation . Arnica montana is a perennial herbaceous plant native to Europe and North America, known for its yellow or orange flowers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Arnica oil is typically prepared by infusing dried arnica blossoms in a neutral carrier oil, such as sunflower, almond, or grapeseed oil . The flowers are harvested, dried, and then crushed and pressed to extract the oil. The pressed flowers are mixed with carrier oils and heated to activate the flower’s healing properties . This process does not involve complex synthetic routes or reaction conditions, making it accessible for home preparation.
Industrial Production Methods
In industrial settings, this compound production follows a similar process but on a larger scale. The flowers are harvested and sent to facilities where they are ground down and mixed with carrier oils. The mixture is then heated and cooled before being bottled for sale . The industrial process ensures consistency in the quality and concentration of the active ingredients.
Análisis De Reacciones Químicas
Arnica oil contains several bioactive compounds, including sesquiterpene lactones, flavonoids, and phenolic acids . These compounds undergo various chemical reactions:
Oxidation: The phenolic acids in this compound can undergo oxidation, leading to the formation of quinones and other oxidized products.
Reduction: Sesquiterpene lactones can be reduced to their corresponding alcohols under specific conditions.
Substitution: The aromatic compounds in this compound can undergo electrophilic aromatic substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include oxidized phenolic compounds and reduced sesquiterpene lactones.
Aplicaciones Científicas De Investigación
Arnica oil has a wide range of scientific research applications:
Mecanismo De Acción
The primary active compounds in arnica oil, such as sesquiterpene lactones and flavonoids, exert their effects through several mechanisms:
Comparación Con Compuestos Similares
Arnica oil is often compared to other herbal oils with similar properties, such as:
Comfrey Oil: Known for its anti-inflammatory and analgesic properties, comfrey oil is used for treating bruises and muscle pain.
Calendula Oil: This oil is used for its anti-inflammatory and wound-healing properties, similar to this compound.
Chamomile Oil: Chamomile oil is known for its soothing and anti-inflammatory effects, making it a popular choice for skin care.
This compound stands out due to its high concentration of sesquiterpene lactones, which provide potent anti-inflammatory and analgesic effects .
Propiedades
Número CAS |
8057-65-6 |
|---|---|
Fórmula molecular |
C197H188F19N41O28S6 |
Peso molecular |
4131 g/mol |
Nombre IUPAC |
[1-[[3-(2-tert-butylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbamoylamino]-2-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]ethyl]-ethylcarbamic acid;N-[1-[[3-(4-fluoro-2-propan-2-ylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbamoylamino]-2-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]ethyl]acetamide;methyl N-methyl-N-[1-[[4-oxo-3-(2-propan-2-ylphenyl)-1,3-thiazolidin-2-ylidene]carbamoylamino]-2-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]ethyl]carbamate;N-methyl-N-[1-[[3-(5-methyl-2-propylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbamoylamino]-2-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]ethyl]acetamide;[1-[[3-(3-methyl-2-propan-2-ylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbamoylamino]-2-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]ethyl]carbamic acid;2-[[3-(4-methyl-2-propan-2-ylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbamoylamino]-3-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C34H34F3N7O5S.C34H34F3N7O4S.C33H32F3N7O5S.C32H29F4N7O4S.C32H30F3N7O5S.C32H29F3N6O5S/c1-5-42(32(47)48)27(39-30(46)40-31-44(28(45)19-50-31)26-9-7-6-8-25(26)33(2,3)4)18-21-10-12-22(13-11-21)29-38-20-43(41-29)23-14-16-24(17-15-23)49-34(35,36)37;1-5-6-24-10-7-21(2)17-28(24)44-30(46)19-49-33(44)40-32(47)39-29(42(4)22(3)45)18-23-8-11-25(12-9-23)31-38-20-43(41-31)26-13-15-27(16-14-26)48-34(35,36)37;1-20(2)25-7-5-6-8-26(25)43-28(44)18-49-31(43)39-30(45)38-27(41(3)32(46)47-4)17-21-9-11-22(12-10-21)29-37-19-42(40-29)23-13-15-24(16-14-23)48-33(34,35)36;1-18(2)25-15-22(33)8-13-26(25)43-28(45)16-48-31(43)40-30(46)39-27(38-19(3)44)14-20-4-6-21(7-5-20)29-37-17-42(41-29)23-9-11-24(12-10-23)47-32(34,35)36;1-18(2)27-19(3)5-4-6-24(27)42-26(43)16-48-30(42)39-29(44)37-25(38-31(45)46)15-20-7-9-21(10-8-20)28-36-17-41(40-28)22-11-13-23(14-12-22)47-32(33,34)35;1-18(2)24-14-19(3)4-13-26(24)41-27(42)16-47-31(41)38-30(45)37-25(29(43)44)15-20-5-7-21(8-6-20)28-36-17-40(39-28)22-9-11-23(12-10-22)46-32(33,34)35/h6-17,20,27H,5,18-19H2,1-4H3,(H,39,46)(H,47,48);7-17,20,29H,5-6,18-19H2,1-4H3,(H,39,47);5-16,19-20,27H,17-18H2,1-4H3,(H,38,45);4-13,15,17-18,27H,14,16H2,1-3H3,(H,38,44)(H,39,46);4-14,17-18,25,38H,15-16H2,1-3H3,(H,37,44)(H,45,46);4-14,17-18,25H,15-16H2,1-3H3,(H,37,45)(H,43,44) |
Clave InChI |
QILNTXVCRDHRRP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=C(C=C1)C)N2C(=O)CSC2=NC(=O)NC(CC3=CC=C(C=C3)C4=NN(C=N4)C5=CC=C(C=C5)OC(F)(F)F)N(C)C(=O)C.CCN(C(CC1=CC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)(F)F)NC(=O)N=C4N(C(=O)CS4)C5=CC=CC=C5C(C)(C)C)C(=O)O.CC1=CC(=C(C=C1)N2C(=O)CSC2=NC(=O)NC(CC3=CC=C(C=C3)C4=NN(C=N4)C5=CC=C(C=C5)OC(F)(F)F)C(=O)O)C(C)C.CC1=C(C(=CC=C1)N2C(=O)CSC2=NC(=O)NC(CC3=CC=C(C=C3)C4=NN(C=N4)C5=CC=C(C=C5)OC(F)(F)F)NC(=O)O)C(C)C.CC(C)C1=CC=CC=C1N2C(=O)CSC2=NC(=O)NC(CC3=CC=C(C=C3)C4=NN(C=N4)C5=CC=C(C=C5)OC(F)(F)F)N(C)C(=O)OC.CC(C)C1=C(C=CC(=C1)F)N2C(=O)CSC2=NC(=O)NC(CC3=CC=C(C=C3)C4=NN(C=N4)C5=CC=C(C=C5)OC(F)(F)F)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



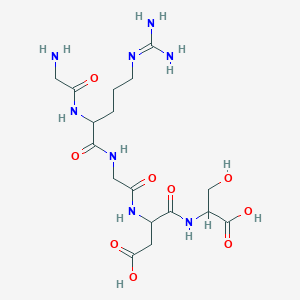
![[(S)-3-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-2-hydroxypropyl]|A-D-glucopyranoside](/img/structure/B13388524.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13388531.png)
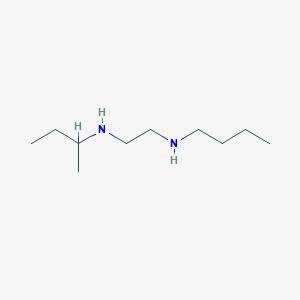
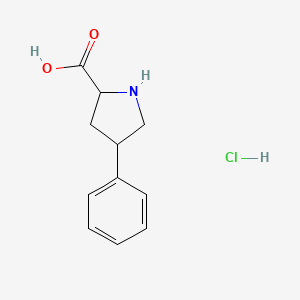
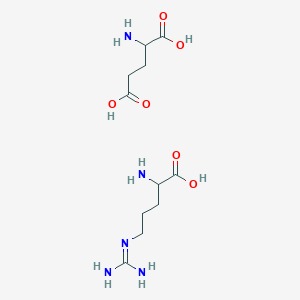
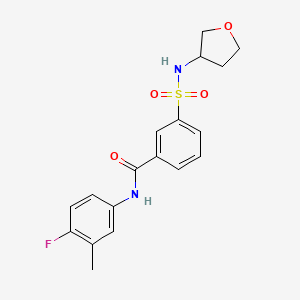
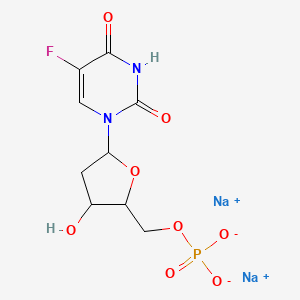
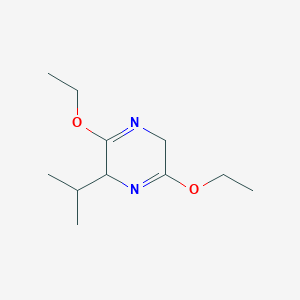
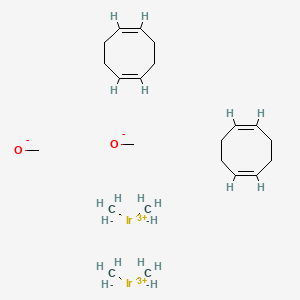
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B13388583.png)
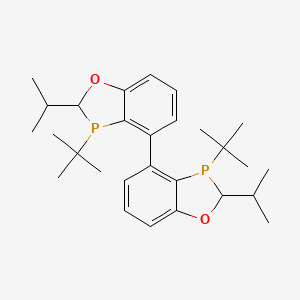
![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride](/img/structure/B13388608.png)
